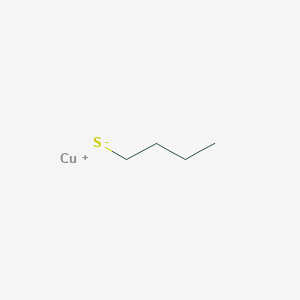
1-BUTANETHIOL, COPPER(I) SALT
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-BUTANETHIOL, COPPER(I) SALT is a chemical compound consisting of a butane-1-thiolate anion and a copper(1+) cation. This compound is part of the broader class of metal thiolates, which are known for their unique properties and applications in various fields, including catalysis, materials science, and biochemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-BUTANETHIOL, COPPER(I) SALT can be synthesized through the reaction of butane-1-thiol with a copper(1+) salt, such as copper(I) chloride. The reaction typically occurs in a nonpolar solvent, such as toluene, under an inert atmosphere to prevent oxidation. The general reaction is as follows:
C4H9SH+CuCl→C4H9SCu+HCl
Industrial Production Methods
Industrial production of butane-1-thiolate;copper(1+) often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to prevent the formation of unwanted by-products and to optimize the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-BUTANETHIOL, COPPER(I) SALT undergoes various chemical reactions, including:
Oxidation: The thiolate group can be oxidized to form disulfides.
Reduction: The copper(1+) ion can be reduced to copper(0) under certain conditions.
Substitution: The thiolate group can be substituted by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like halides or other thiolates can be used in substitution reactions.
Major Products
Oxidation: Disulfides (e.g., butane-1-disulfide).
Reduction: Metallic copper.
Substitution: Various substituted thiolates depending on the nucleophile used.
Applications De Recherche Scientifique
1-BUTANETHIOL, COPPER(I) SALT has several scientific research applications:
Mécanisme D'action
The mechanism of action of butane-1-thiolate;copper(1+) involves the coordination of the thiolate ligand to the copper(1+) ion. This coordination can influence the reactivity of the copper center, making it more susceptible to redox reactions and nucleophilic attacks. The thiolate ligand can also stabilize the copper ion in various oxidation states, facilitating its role in catalytic and biological processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methane-1-thiolate;copper(1+)
- Ethane-1-thiolate;copper(1+)
- Propane-1-thiolate;copper(1+)
Uniqueness
1-BUTANETHIOL, COPPER(I) SALT is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to shorter-chain thiolates. This can make it more suitable for certain applications, such as in the formation of more stable metal-organic frameworks and in specific catalytic processes .
Activité Biologique
1-Butanethiol, a simple thiol with the formula C4H10S, is known for its strong odor and volatility. When complexed with copper(I) ions, it forms a copper(I) salt that exhibits unique biological activities. This article explores the biological activity of 1-butanethiol, particularly in its copper(I) salt form, including its mechanisms of action, potential applications in biomedicine, and relevant case studies.
Chemical Structure and Properties
1-Butanethiol consists of a linear carbon chain with a terminal thiol group. The molecular structure can be represented as:
The copper(I) salt formation typically involves the coordination of the thiol group with copper ions, enhancing its reactivity and biological potential.
Mechanisms of Biological Activity
The biological activity of 1-butanethiol, particularly when complexed with copper(I), can be attributed to several mechanisms:
- Antioxidant Properties : Copper(I) salts have been shown to influence antioxidant enzyme activity. In particular, studies indicate that they may enhance the activity of superoxide dismutase and glutathione peroxidase, which play critical roles in cellular defense against oxidative stress .
- Metal Ion Interaction : The interaction between thiols and metal ions can lead to the formation of reactive species that may affect cellular signaling pathways. This property is crucial for understanding how these compounds can modulate biological responses .
Case Study 1: Antioxidant Activity
A study examined the effects of 1-butanethiol on oxidative stress markers in cell cultures. The results indicated that treatment with copper(I) salt of 1-butanethiol significantly reduced levels of reactive oxygen species (ROS), suggesting a protective effect against oxidative damage .
Case Study 2: Antimicrobial Properties
Research has demonstrated that copper(I) salts exhibit antimicrobial properties. A study investigated the efficacy of 1-butanethiol copper(I) salt against various bacterial strains. The results showed a substantial reduction in bacterial viability, indicating potential applications in antimicrobial formulations .
Case Study 3: Drug Delivery Systems
The incorporation of 1-butanethiol copper(I) into drug delivery systems has been explored. It was found that this compound could enhance the solubility and bioavailability of certain drugs, making it a promising candidate for pharmaceutical applications.
Data Table: Biological Activities of 1-Butanethiol Copper(I) Salt
Propriétés
Numéro CAS |
4860-18-8 |
|---|---|
Formule moléculaire |
C4H9CuS |
Poids moléculaire |
152.73 g/mol |
Nom IUPAC |
butane-1-thiolate;copper(1+) |
InChI |
InChI=1S/C4H10S.Cu/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1 |
Clé InChI |
WJXDCSSGTLPZDK-UHFFFAOYSA-M |
SMILES |
CCCC[S-].[Cu+] |
SMILES canonique |
CCCC[S-].[Cu+] |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















